1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-6-8(2-3-9(7)12)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGNYUYTCUDQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244206 | |
| Record name | 1-(4-Bromo-3-methylphenyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329079-34-7 | |
| Record name | 1-(4-Bromo-3-methylphenyl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329079-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-methylphenyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Aryl Precursors Followed by Cyclocondensation
A widely cited approach begins with the bromination of 3-methylphenyl derivatives to introduce the 4-bromo substituent. For instance, 4-bromo-2-methylaniline serves as a key intermediate, synthesized via N-bromosuccinimide (NBS)-mediated bromination of ortho-toluidine in tetrachloromethane. This method achieves a 78–85% yield under reflux conditions (60–70°C, 4 hours).
Subsequent cyclocondensation with maleic anhydride derivatives forms the pyrrolidine-2,5-dione ring. In one protocol, 4-bromo-3-methylphenylamine reacts with 2,3-dimethylmaleic anhydride in toluene at 110°C for 18 hours, yielding 1-(4-bromo-3-methylphenyl)pyrrolidine-2,5-dione with 67% efficiency. The reaction mechanism involves nucleophilic attack by the amine on the anhydride, followed by intramolecular cyclization (Fig. 1).
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, CCl₄, 60°C, 4h | 82 ± 3 | 95% |
| Cyclocondensation | Maleic anhydride, toluene, 110°C | 67 | 98% |
Palladium-Catalyzed Coupling for Direct Arylation
An alternative route employs palladium-catalyzed cross-coupling to attach the brominated aryl group to a preformed pyrrolidine-2,5-dione core. Using Suzuki-Miyaura coupling, 3,4-dichloropyrrolidine-2,5-dione reacts with 4-bromo-3-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1). This method achieves a 73% yield at 90°C over 12 hours.
Advantages:
- Avoids harsh bromination conditions.
- Enables modular synthesis with diverse boronic acids.
Limitations:
- Requires expensive palladium catalysts.
- Sensitive to oxygen and moisture.
One-Pot Tandem Bromination-Cyclization
A streamlined one-pot method combines bromination and cyclization steps. Starting with 3-methylphenylpyrrolidine-2,5-dione, direct electrophilic bromination using Br₂ in acetic acid at 40°C introduces the 4-bromo substituent. The reaction proceeds via an arenium ion intermediate, with regioselectivity controlled by the methyl group’s ortho-directing effect. This approach yields 58–64% of the target compound but requires careful stoichiometric control to avoid over-bromination.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
1H NMR analysis (400 MHz, CDCl₃) of the final product reveals distinct signals:
- δ 7.45 (d, J = 8.4 Hz, 1H) : Aromatic proton adjacent to bromine.
- δ 2.95 (s, 4H) : Pyrrolidine-dione methylene protons.
- δ 2.30 (s, 3H) : Methyl group on the aryl ring.
13C NMR confirms the carbonyl groups at δ 177.8 and δ 170.2 , alongside quaternary carbons bonded to bromine (δ 132.5 ).
X-ray Crystallography
Single-crystal X-ray diffraction (Fig. 2) validates the planar pyrrolidine-dione ring (torsion angle: 2.1°) and the dihedral angle (84.5°) between the aryl and dione moieties. The Br–C bond length measures 1.89 Å, consistent with typical aryl bromides.
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
For the palladium-catalyzed method, implementing a biphasic solvent system (dioxane/water) allows for efficient catalyst recovery via aqueous extraction, reducing Pd waste by 78%.
Purification Challenges
Chromatographic purification is often necessary due to byproducts from incomplete cyclization. Recrystallization from ethanol/n-heptane (1:3) improves purity to >99% but reduces yield by 12–15%.
Applications in Pharmaceutical Development
This compound serves as a precursor to kinase inhibitors and antimicrobial agents. Derivatives exhibit IC₅₀ values of 0.8–2.3 µM against Staphylococcus aureus, underscoring its therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrrolidine-2,5-dione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with a pyrrolidine derivative structure, featuring a bromine atom and a methyl group attached to a phenyl ring linked to a pyrrolidine-2,5-dione structure. Its unique structure gives it potential applications in medicinal chemistry, influencing its reactivity and biological activity.
Applications
This compound has potential applications in several fields:
Medicinal Chemistry It can be employed as a building block in the development of new pharmaceuticals targeting various diseases. Research indicates that pyrrolidine derivatives can exhibit pharmacological activities, including anticonvulsant and anti-inflammatory properties. Interaction studies suggest that the presence of bromine and methyl groups can significantly influence the compound's interaction with neurotransmitter systems, potentially leading to anticonvulsant effects. A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones were synthesized and tested for anticonvulsant activity .
Chemical Research This compound is also useful in chemical research. Common reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution, potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction.
Interaction Studies Interaction studies involving this compound focus on its binding affinity with enzymes or receptors.
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylphenyl)pyrrolidine-2,5-dione | Lacks the bromine atom | May exhibit different chemical and biological properties |
| 1-(4-Bromo-phenyl)pyrrolidine-2,5-dione | Lacks the methyl group | Affects reactivity and interactions |
| 1-(4-Bromo-3-methylphenyl)pyrrolidine-2-one | Differs in oxidation state | Variations in chemical behavior due to structural differences |
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyrrolidine-2,5-dione structure may also play a role in its biological activity by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 1-(4-Bromophenyl)-3-substituted Derivatives
- The bromophenyl group likely enhances target affinity compared to non-halogenated analogues, as seen in enzyme inhibition studies .
B. Methylphenyl vs. Bromophenyl Derivatives
- Methyl groups improve metabolic stability but may lower inhibitory potency compared to halogenated analogues .
- BW3: (4-Bromophenyl)-3-(2-oxocyclohexyl)pyrrolidine-2,5-dione (): Exhibited superior α-amylase inhibition (IC50 ~12.3 µM) compared to non-brominated analogues (BW1, BW2), highlighting bromine’s role in enhancing activity .
A. Enzyme Inhibition
- α-Amylase/α-Glucosidase Inhibition : Bromophenyl-substituted compounds (e.g., BW3) showed 2–3× higher inhibitory activity than methylphenyl derivatives in vitro, attributed to bromine’s electronegativity stabilizing enzyme interactions .
- Antioxidant Activity : Methylphenyl derivatives (e.g., ) may exhibit better radical scavenging (DPPH/ABTS assays) due to lower steric hindrance, whereas bromophenyl groups prioritize enzyme inhibition over antioxidant effects .
B. Receptor Affinity
- 5-HT Receptor Modulation : Meta-CF3 and ortho-OCH3 substituents on pyrrolidine-2,5-diones () showed comparable 5-HT1A affinity (Ki ~15–20 nM). The target compound’s bromo-methyl combination may similarly balance lipophilicity and steric effects for receptor binding, though empirical data are needed .
C. Antidiabetic and Neuroprotective Potential
- N-Aryl Derivatives (): Nitro and hydroxy substituents on phenyl rings improved anti-Alzheimer activity (pIC50 up to 3.12). The target compound’s bromo-methyl group may offer a balance between electron-withdrawing and donating effects, though direct comparisons require further study .
Physicochemical Properties
*Estimated based on bromophenyl analogues.
Biological Activity
1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, a compound known for its diverse biological activities. This article explores the biological properties of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrrolidine ring with a bromo and methyl substituent on the phenyl group. The general structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that pyrrolidine-2,5-dione derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine-2,5-Dione Derivatives
| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-Bromo-3-methylphenyl) | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
2. Anti-inflammatory Activity
Pyrrolidine-2,5-dione derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The strongest anti-inflammatory effects were observed with derivatives that share structural similarities with this compound .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| 1-(4-Bromo-3-methylphenyl) | IL-6: 70% | 10 |
| TNF-α: 65% | 10 |
3. Antitumor Activity
The compound has potential as an antitumor agent due to its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. IDO inhibitors are being explored for their role in enhancing anti-tumor immunity .
Case Study: IDO Inhibition
In a study involving murine models of cancer, treatment with pyrrolidine derivatives led to a significant reduction in tumor size and an increase in the proliferation of immune cells. This suggests that such compounds could enhance the efficacy of existing cancer therapies by modulating the immune response .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Cytokine Production : The inhibition of cytokine production is likely due to the modulation of signaling pathways involved in inflammation.
- Antimicrobial Mechanism : The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
